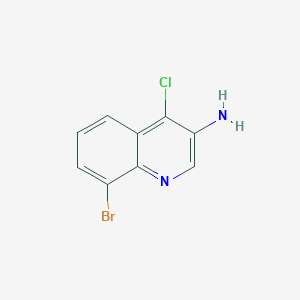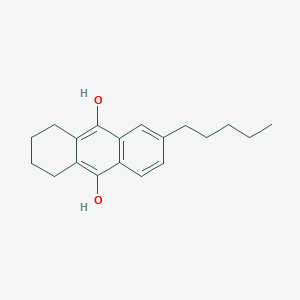
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is a chemical compound that belongs to the class of tetrahydroanthracene derivatives It is characterized by the presence of a pentyl group at the 6th position and two hydroxyl groups at the 9th and 10th positions on the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol typically involves the hydrogenation of 6-pentyl-1,2,3,4-tetrahydroanthraquinone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is usually conducted in a well-stirred batch reactor at temperatures ranging from 30°C to 50°C and pressures between 0.10 to 0.20 MPa .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to achieve maximum conversion rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of a catalyst.
Substitution: The hydroxyl groups at the 9th and 10th positions can undergo substitution reactions with various reagents to form different derivatives.
Major Products: The major products formed from these reactions include hydrogen peroxide (from oxidation) and various substituted derivatives (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol involves its interaction with molecular oxygen during the oxidation process. The compound undergoes hydrogenation to form 4HPAQH2, which is then oxidized by molecular oxygen to produce hydrogen peroxide. The reaction rate is influenced by the concentration of 4HPAQH2 and the oxygen pressure, with an activation energy of 41.3 kJ/mol .
Vergleich Mit ähnlichen Verbindungen
- 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- 2-Pentylanthraquinone (PAQ)
- 6-Pentyl-1,2,3,4-tetrahydroantraquinone (4HPAQ)
Comparison: Compared to similar compounds, 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is unique due to its specific structural features, such as the pentyl group at the 6th position and the hydroxyl groups at the 9th and 10th positions.
Eigenschaften
CAS-Nummer |
98405-07-3 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
6-pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h10-12,20-21H,2-9H2,1H3 |
InChI-Schlüssel |
JRBHUHNVLLVVTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(C=C1)C(=C3CCCCC3=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
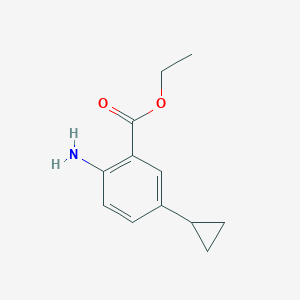

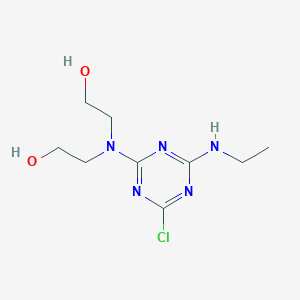

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
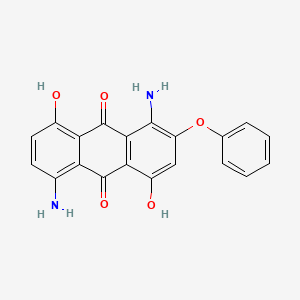
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
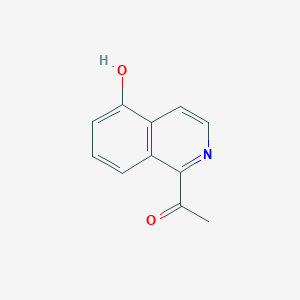
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

